molecular formula C4H2Cl2N4O2 B8796798 5,6-Dichloro-3-nitropyrazin-2-amine CAS No. 87155-51-9

5,6-Dichloro-3-nitropyrazin-2-amine

Cat. No.: B8796798
CAS No.: 87155-51-9
M. Wt: 208.99 g/mol
InChI Key: YPKQEGJKVUTYPH-UHFFFAOYSA-N
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Description

Properties

CAS No.

87155-51-9

Molecular Formula

C4H2Cl2N4O2

Molecular Weight

208.99 g/mol

IUPAC Name

5,6-dichloro-3-nitropyrazin-2-amine

InChI

InChI=1S/C4H2Cl2N4O2/c5-1-2(6)9-4(10(11)12)3(7)8-1/h(H2,7,8)

InChI Key

YPKQEGJKVUTYPH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5,6-Dichloro-3-nitropyrazin-2-amine
  • CAS No.: 87155-51-9
  • Molecular Formula : C₄H₂Cl₂N₄O₂
  • Molecular Weight : 208.99 g/mol .

Comparison with Structurally Similar Compounds

The following table summarizes key differences between this compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile
This compound 87155-51-9 C₄H₂Cl₂N₄O₂ 208.99 Cl (positions 5,6); NO₂ (position 3) H301, H311, H331
6-Chloro-5-iodo-3-nitropyridin-2-amine 790692-90-9 C₅H₃ClIN₃O₂ 299.45 Cl (position 6); I (position 5) Not explicitly reported
6-Chloro-5-nitropyridin-3-amine 1807020-67-2 C₅H₄ClN₃O₂ 173.56 Cl (position 6); NO₂ (position 5) No hazard data
5-Bromo-6-chloro-3-nitropyridin-2-amine 25391-57-5 C₅H₃BrClN₃O₂ 252.45 Br (position 5); Cl (position 6) Similarity score: 0.75

Structural and Functional Differences

Core Heterocycle :

  • Pyrazine vs. Pyridine : The parent compound features a pyrazine ring (two nitrogen atoms), whereas analogs like 6-Chloro-5-iodo-3-nitropyridin-2-amine (CAS 790692-90-9) are pyridine derivatives (one nitrogen) . Pyrazines generally exhibit distinct electronic properties due to increased aromatic nitrogen content.

Bromine substitution (25391-57-5) introduces a heavier atom with polarizable electrons, affecting reactivity in cross-coupling reactions . Nitro Group Position: In 6-Chloro-5-nitropyridin-3-amine (1807020-67-2), the nitro group at position 5 (vs. position 3 in the parent compound) alters electronic density distribution, influencing nucleophilic attack sites .

The iodine-substituted derivative (790692-90-9) lacks explicit hazard documentation but may pose higher environmental persistence due to iodine’s stability .

Research and Application Insights

  • Synthetic Utility :

    • The dichloro-nitro combination in the parent compound facilitates nucleophilic aromatic substitution, making it a precursor in pharmaceutical intermediates .
    • Bromine/iodine analogs (e.g., 25391-57-5, 790692-90-9) are preferred in Suzuki-Miyaura coupling reactions due to halogen reactivity .

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